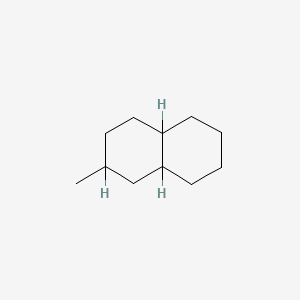
EPO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erythropoietin is a glycoprotein hormone produced primarily by the kidneys in response to hypoxia (low oxygen levels). It plays a crucial role in the regulation of red blood cell production (erythropoiesis) by stimulating the differentiation and proliferation of erythroid progenitor cells in the bone marrow . Erythropoietin is composed of 165 amino acids and has a molecular weight of approximately 30.4 kDa .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The production of recombinant human erythropoietin involves the use of mammalian cell cultures, typically Chinese hamster ovary (CHO) cells, which are genetically engineered to express the erythropoietin gene . The process includes the following steps:
Gene Cloning: The erythropoietin gene is cloned into an expression vector.
Transfection: The vector is introduced into CHO cells.
Selection: Transfected cells are selected for high erythropoietin production.
Cultivation: Selected cells are cultivated in bioreactors under controlled conditions.
Purification: Erythropoietin is purified from the culture medium using chromatography techniques.
Industrial Production Methods
Industrial production of erythropoietin follows similar steps but on a larger scale. Bioreactors with capacities ranging from several liters to thousands of liters are used to cultivate the CHO cells. The purification process involves multiple chromatography steps to ensure high purity and activity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Erythropoietin undergoes several types of chemical reactions, including:
Glycosylation: Addition of carbohydrate moieties to specific asparagine residues.
Oxidation: Oxidation of methionine residues can occur, affecting the stability and activity of erythropoietin.
Reduction: Reduction of disulfide bonds can lead to the denaturation of the protein.
Common Reagents and Conditions
Glycosylation: Enzymes such as glycosyltransferases are used in the glycosylation process.
Oxidation: Oxidizing agents like hydrogen peroxide can induce oxidation.
Reduction: Reducing agents like dithiothreitol (DTT) are used to reduce disulfide bonds.
Major Products Formed
Glycosylated Erythropoietin: The addition of carbohydrate chains increases the stability and half-life of erythropoietin in the bloodstream.
Oxidized Erythropoietin: Oxidation can lead to the formation of inactive or less active forms of erythropoietin.
Reduced Erythropoietin: Reduction can result in the loss of the protein’s tertiary structure and function.
Wissenschaftliche Forschungsanwendungen
Erythropoietin has a wide range of applications in scientific research, including:
Chemistry: Used as a model protein for studying glycosylation and protein folding.
Industry: Employed in the production of recombinant proteins and as a therapeutic agent.
Wirkmechanismus
Erythropoietin exerts its effects by binding to the erythropoietin receptor (EPO-R) on the surface of erythroid progenitor cells. This binding triggers a conformational change in the receptor, leading to the activation of intracellular signal transduction pathways, including the JAK2/STAT5, PI3K/AKT, and MAPK pathways . These pathways promote the survival, proliferation, and differentiation of erythroid progenitor cells, ultimately increasing red blood cell production .
Vergleich Mit ähnlichen Verbindungen
Erythropoietin can be compared with other erythropoiesis-stimulating agents (ESAs) such as darbepoetin alfa and continuous erythropoietin receptor activator (CERA) . These compounds have similar structures and functions but differ in their pharmacokinetic properties and clinical applications:
Darbepoetin Alfa: Has additional glycosylation sites, resulting in a longer half-life compared to erythropoietin.
Continuous Erythropoietin Receptor Activator (CERA): Pegylated form of erythropoietin with an extended half-life and reduced dosing frequency.
Erythropoietin is unique in its specific role in erythropoiesis and its broad range of applications in medicine and research.
Eigenschaften
CAS-Nummer |
11096-26-7 |
|---|---|
Molekularformel |
NULL |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3S,5R,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1172523.png)

